- A Kinome-Wide Selective Radiolabeled TrkB/C Inhibitor for in Vitro and in Vivo Neuroimaging: Synthesis, Preclinical Evaluation, and First-in-HumanJournal of Medicinal Chemistry, 2017, 60(16), 6897-6910,
Cas no 920274-03-9 ((2R)-2-(3-fluorophenyl)pyrrolidine)

920274-03-9 structure
اسم المنتج:(2R)-2-(3-fluorophenyl)pyrrolidine
كاس عدد:920274-03-9
وسط:C10H12FN
ميغاواط:165.207386016846
MDL:MFCD06762528
CID:69514
PubChem ID:7047887
(2R)-2-(3-fluorophenyl)pyrrolidine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (R)-2-(3-Fluorophenyl)pyrrolidine
- (R)-2-(3-Fluorophenyl)pyrrolidine, HCl
- (2R)-2-(3-fluorophenyl)pyrrolidine
- (R)-2-(3-fluorophenyl) pyrrolidine
- (R)- 2-(3-fluorophenyl)pyrrolidine
- AMOT0875
- FCH853856
- HP61002
- AX8047349
- Pyrrolidine,2-(3-fluorophenyl)-, (2R)-
- X6111
- AM20120620
- 274F039
- (2R)-2-(3-Fluorophenyl)pyrrolidine (ACI)
- Q0R
- AKOS015933174
- Pyrrolidine, 2-(3-fluorophenyl)-,(2R)-
- AKOS006292371
- Pyrrolidine, 2-(3-fluorophenyl)-, (2R)-
- P9X9H42J5F
- UNII-P9X9H42J5F
- CS-0008669
- SCHEMBL433220
- DTXSID30427569
- 2-(3-Fluorophenyl)pyrrolidine, (R)-
- AC-31658
- MFCD06762528
- N10477
- 920274-03-9
- AS-49775
-
- MDL: MFCD06762528
- نواة داخلي: 1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1
- مفتاح Inchi: OADZVVBVXBBMPW-SNVBAGLBSA-N
- ابتسامات: FC1=CC=CC(=C1)[C@H]1CCCN1
حساب السمة
- نوعية دقيقة: 165.09500
- النظائر كتلة واحدة: 165.095377549g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 12
- تدوير ملزمة العد: 1
- تعقيدات: 149
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 1
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- تهمة السطحية: 0
- tautomeric العد: nothing
- طوبولوجي سطح القطب: 12
- إكسلوغ 3: 1.9
الخصائص التجريبية
- بسا: 12.03000
- لوغب: 2.57900
(2R)-2-(3-fluorophenyl)pyrrolidine أمن المعلومات
(2R)-2-(3-fluorophenyl)pyrrolidine بيانات الجمارك
- رمز النظام المنسق:2933990090
- بيانات الجمارك:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2R)-2-(3-fluorophenyl)pyrrolidine الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD3873246-250mg |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 250mg |
RMB 830.40 | 2025-02-20 | |
Apollo Scientific | PC909317-1g |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 1g |
£277.00 | 2025-02-22 | |
TRC | F594435-25mg |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 25mg |
$64.00 | 2023-05-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV491-50mg |
(2R)-2-(3-fluorophenyl)pyrrolidine |
920274-03-9 | 95+% | 50mg |
415.0CNY | 2021-08-04 | |
Chemenu | CM198084-250mg |
(R)-2-(3-fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 250mg |
$155 | 2024-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X18615-250mg |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 250mg |
¥741.0 | 2024-07-18 | |
TRC | F594435-250mg |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 250mg |
$98.00 | 2023-05-18 | ||
Alichem | A109005668-1g |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 1g |
$209.00 | 2023-08-31 | |
Cooke Chemical | BD3873246-100mg |
(R)-2-(3-Fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 100mg |
RMB 549.60 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYJ132-10G |
(2R)-2-(3-fluorophenyl)pyrrolidine |
920274-03-9 | 95% | 10g |
¥ 7,128.00 | 2023-04-13 |
(2R)-2-(3-fluorophenyl)pyrrolidine طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Methanol , 1,4-Dioxane ; 45 min, 23 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid ; 1 h, rt
1.2 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,1′-Bis[(11aR)-10,11,12,13-tetrahydro-4H-diindeno[7,1-cd:1′,7′-ef]phosphocin-5(… Solvents: Tetrahydrofuran ; 10 h, 10 atm, 30 °C
1.2 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,1′-Bis[(11aR)-10,11,12,13-tetrahydro-4H-diindeno[7,1-cd:1′,7′-ef]phosphocin-5(… Solvents: Tetrahydrofuran ; 10 h, 10 atm, 30 °C
المراجع
- Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive AminationOrganic Letters, 2017, 19(16), 4215-4218,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Sparteine , sec-Butyllithium Solvents: Cyclohexane , tert-Butyl methyl ether ; rt → -78 °C; < -70 °C; 3 h, -78 °C
1.2 Reagents: Zinc chloride Solvents: Diethyl ether ; < -65 °C; 30 min, -78 °C; -78 °C → rt
1.3 Reagents: Tri-tert-butylphosphonium tetrafluoroborate Catalysts: Palladium diacetate ; overnight, rt
1.4 Reagents: Ammonium hydroxide Solvents: Water ; 1 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether , 1,4-Dioxane ; 2 h, rt; 10 min, rt
1.6 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Zinc chloride Solvents: Diethyl ether ; < -65 °C; 30 min, -78 °C; -78 °C → rt
1.3 Reagents: Tri-tert-butylphosphonium tetrafluoroborate Catalysts: Palladium diacetate ; overnight, rt
1.4 Reagents: Ammonium hydroxide Solvents: Water ; 1 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether , 1,4-Dioxane ; 2 h, rt; 10 min, rt
1.6 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt
المراجع
- Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Glucose , NADP , Hydrochloric acid Catalysts: Glucose dehydrogenase , R-Imine reductase Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 7, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
المراجع
- Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine ReductasesOrganic Letters, 2020, 22(9), 3367-3372,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Isopropylamine Catalysts: Aminotransferase Solvents: Dimethyl sulfoxide , Water ; 48 h, pH 8, 37 °C; cooled
1.2 Reagents: Acetonitrile
1.2 Reagents: Acetonitrile
المراجع
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered CyclizationsJACS Au, 2023, 3(6), 1642-1649,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Sparteine Solvents: tert-Butyl methyl ether ; rt → -78 °C
1.2 Reagents: sec-Butyllithium Solvents: Cyclohexane ; -78 °C; -70 °C; 3 h, -78 °C
1.3 Reagents: Zinc chloride Solvents: Diethyl ether ; < -65 °C; 30 min, -78 °C; -78 °C → rt
1.4 Catalysts: Palladium diacetate , Tri-tert-butylphosphonium tetrafluoroborate ; rt; overnight, rt
1.5 Reagents: Ammonium hydroxide Solvents: Water ; 1 h
1.6 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 2 h, rt
1.7 Reagents: Diethyl ether ; 10 min, rt
1.2 Reagents: sec-Butyllithium Solvents: Cyclohexane ; -78 °C; -70 °C; 3 h, -78 °C
1.3 Reagents: Zinc chloride Solvents: Diethyl ether ; < -65 °C; 30 min, -78 °C; -78 °C → rt
1.4 Catalysts: Palladium diacetate , Tri-tert-butylphosphonium tetrafluoroborate ; rt; overnight, rt
1.5 Reagents: Ammonium hydroxide Solvents: Water ; 1 h
1.6 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 2 h, rt
1.7 Reagents: Diethyl ether ; 10 min, rt
المراجع
- Preparation of substituted pyrazolo[1,5-a]pyrimidine compounds as selective Trk kinase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,1′-Bis[(11aR)-10,11,12,13-tetrahydro-4H-diindeno[7,1-cd:1′,7′-ef]phosphocin-5(… Solvents: 1,4-Dioxane ; 24 h, 50 atm, 50 °C
المراجع
- Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic iminesOrganic & Biomolecular Chemistry, 2017, 15(14), 3006-3012,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ; 12 h, 60 - 70 °C; 70 °C → 0 °C; 1 h, 0 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9
المراجع
- Preparation method of (R)-2-(2-substituted-5-fluorobenzene)pyrrolidine, China, , ,
(2R)-2-(3-fluorophenyl)pyrrolidine Raw materials
- 1-Bromo-3-fluorobenzene
- tert-butyl N-4-(3-fluorophenyl)-4-oxobutylcarbamate
- Pyrrolidine, 1-[(S)-(1,1-dimethylethyl)sulfinyl]-2-(3-fluorophenyl)-, (2R)-
- tert-Butyl pyrrolidine-1-carboxylate
- 4-Chloro-1-(3-fluorophenyl)-1-butanone
- 2H-Pyrrole,5-(3-fluorophenyl)-3,4-dihydro-(9CI)
(2R)-2-(3-fluorophenyl)pyrrolidine Preparation Products
(2R)-2-(3-fluorophenyl)pyrrolidine الوثائق ذات الصلة
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
920274-03-9 ((2R)-2-(3-fluorophenyl)pyrrolidine) منتجات ذات صلة
- 298690-75-2(2-(3,4-difluorophenyl)pyrrolidine)
- 886503-11-3(2-(3,5-difluorophenyl)pyrrolidine)
- 168890-44-6(2-(4-Fluorophenyl)azepane)
- 298690-72-9(2-(3-Fluorophenyl)pyrrolidine)
- 72216-06-9(2-(4-Fluorophenyl)pyrrolidine)
- 383130-06-1(2-(3-Fluorophenyl)azepane)
- 383128-03-8(2-(4-Fluorophenyl)piperidine)
- 383128-42-5(2-(3-Fluorophenyl)piperidine)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:920274-03-9)(2R)-2-(3-fluorophenyl)pyrrolidine

نقاء:99%
كمية:1g
الأسعار ($):167.0